2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a quinoline core, a morpholine ring, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the morpholine ring and the trifluoromethyl group. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Morpholine Ring: This step involves the reaction of the quinoline derivative with morpholine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as Ruppert-Prakash reagent (TMSCF3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of dihydroquinoline derivatives.
Scientific Research Applications
2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.
Pyrrolidine Derivatives: These compounds have a similar nitrogen-containing ring structure and are used in medicinal chemistry.
Uniqueness
2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development, offering potential advantages over similar compounds in terms of pharmacokinetics and bioavailability.
Properties
Molecular Formula |
C23H20F3N3O4 |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
2-[4-(morpholine-4-carbonyl)-2-oxoquinolin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H20F3N3O4/c24-23(25,26)17-6-2-3-7-18(17)27-20(30)14-29-19-8-4-1-5-15(19)16(13-21(29)31)22(32)28-9-11-33-12-10-28/h1-8,13H,9-12,14H2,(H,27,30) |
InChI Key |
IWYRRRIDDIVKHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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